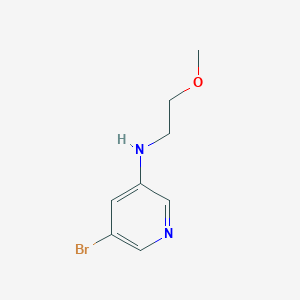

5-bromo-N-(2-methoxyethyl)pyridin-3-amine

Description

Properties

IUPAC Name |

5-bromo-N-(2-methoxyethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-12-3-2-11-8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRBUUPKQHHSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Nitro Precursors to Amines

One common approach to obtain the 3-aminopyridine core is the reduction of nitro-substituted pyridines. For example, 5-bromo-2-methyl-3-nitropyridine can be reduced to 5-bromo-2-methylpyridin-3-amine using iron powder and ammonium chloride in a methanol/water mixture at 80 °C for 2 hours, yielding the amine in 95% yield. Although this example contains a methyl group at the 2-position rather than a 2-methoxyethyl substituent, it demonstrates the effective conversion of nitro to amino functionality on a bromopyridine ring.

| Step | Reagents and Conditions | Outcome | Yield |

|---|---|---|---|

| Reduction | Fe powder, NH4Cl, MeOH/H2O (4:1), 80 °C, 2 h | Nitro to amine conversion | 95% |

Alkylation of Pyridin-3-amine with 2-Methoxyethyl Group

The introduction of the 2-methoxyethyl substituent onto the amino group can be achieved by nucleophilic substitution reactions or reductive amination using 2-methoxyethyl halides or aldehydes.

- The amino group on 5-bromopyridin-3-amine can be alkylated by reacting with 2-methoxyethyl bromide or chloride under basic conditions (e.g., triethylamine or sodium hydride) in solvents such as dichloromethane or ethanol.

- Alternatively, reductive amination can be performed by reacting the amine with 2-methoxyacetaldehyde followed by reduction with sodium borohydride.

Industrial methods often optimize these steps using continuous flow reactors and controlled temperatures to maximize yield and purity.

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| Alkylation | 5-bromo-pyridin-3-amine + 2-methoxyethyl halide + base | N-(2-methoxyethyl) substitution | Solvent: DCM or EtOH; base: Et3N or NaH |

| Reductive amination | 5-bromo-pyridin-3-amine + 2-methoxyacetaldehyde + NaBH4 | N-(2-methoxyethyl) substitution | Mild conditions, high selectivity |

Bromination of Pyridine Ring

If the starting pyridine lacks bromination at the 5-position, selective bromination can be performed using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane. This step requires careful control of reaction conditions to avoid polybromination or ring degradation.

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| Bromination | Br2 or NBS, AcOH or DCM, controlled temp. | 5-bromo substitution on pyridine | Selectivity critical |

Advanced Coupling and Functionalization Techniques

Recent research has demonstrated the use of palladium-catalyzed coupling reactions (e.g., Heck or Negishi couplings) for the selective functionalization of bromopyridines. For example, palladium-mediated Heck coupling of bromopyridine derivatives with alkenes followed by hydrolysis and bromination provides access to functionalized pyridine intermediates.

Negishi coupling can also replace bromine substituents with methyl or other groups using methyl zinc reagents and nickel catalysts, followed by hydrolysis to regenerate amines.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nitro reduction to amine | Fe powder, NH4Cl, MeOH/H2O, 80 °C, 2 h | High yield, straightforward | Requires nitro precursor |

| Amino alkylation (nucleophilic) | 2-methoxyethyl halide, base (Et3N/NaH), DCM/EtOH | Direct alkylation, scalable | Possible side reactions |

| Reductive amination | 2-methoxyacetaldehyde, NaBH4 | Mild conditions, selective | Requires aldehyde availability |

| Bromination | Br2 or NBS, AcOH/DCM, controlled temperature | Selective bromination possible | Overbromination risk |

| Pd-catalyzed coupling (Heck/Negishi) | Pd catalyst, methyl zinc reagent, Ni catalyst | Enables complex substitutions | Requires expensive catalysts |

Detailed Research Findings

- The reduction of nitro groups on bromopyridines to amines using iron and ammonium chloride is a robust and high-yielding method, providing a clean conversion with minimal side products.

- Alkylation of the amino group with 2-methoxyethyl halides under basic conditions is a common and effective approach, with industrial processes optimizing reaction parameters for scale-up.

- Bromination at the 5-position is typically achieved prior to alkylation to ensure regioselectivity and avoid interference during amine functionalization.

- Pd-catalyzed cross-coupling reactions have been successfully applied to bromopyridine derivatives to introduce various substituents, including methyl groups, which can be further transformed to amines or other functionalities.

- The use of directing groups and subsequent removal via hydrolysis allows for selective functionalization on pyridine rings bearing multiple substituents.

- The synthetic routes often involve purification steps such as recrystallization or chromatography to ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : 5-bromo-N-(2-methoxyethyl)pyridin-3-amine can undergo various substitution reactions due to the presence of the bromine atom. For example, it can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.

-

Oxidation and Reduction: : The compound can also undergo oxidation and reduction reactions. Oxidation may involve the conversion of the methoxyethyl group to a corresponding aldehyde or carboxylic acid, while reduction could target the pyridine ring or the bromine atom.

Common Reagents and Conditions

-

Nucleophilic Substitution: : Common reagents include sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), and other strong bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

-

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents are common methods.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to a range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-N-(2-methoxyethyl)pyridin-3-amine has been investigated for its potential therapeutic applications due to its biological activity:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant inhibition against various bacterial strains by targeting folate synthesis pathways. This mechanism is crucial for its effectiveness as an antibacterial agent.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.

- Anti-cancer Potential : Preliminary in vitro studies suggest that this compound may influence cancer cell viability and proliferation, warranting further investigation into its anticancer properties.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : It is utilized as a precursor in the synthesis of more complex pyridine derivatives through various reactions such as Suzuki coupling and nucleophilic substitution .

- Reagent in Organic Reactions : The compound can participate in multiple chemical reactions, including oxidation and reduction, allowing for the formation of diverse functional groups.

Biochemical Research

The compound's interaction with biological targets makes it valuable in biochemical assays:

- Binding Studies : Research has focused on the binding affinity of this compound to specific enzymes and receptors, which could elucidate its mechanism of action in biological systems .

- In Vitro Assays : Various assays, such as MTT assays, have been conducted to assess cell viability and the compound's cytotoxic effects on different cell lines.

Material Science

This compound is also explored for applications in material science:

- Liquid Crystals : The compound's structural characteristics have led to investigations into its potential use as a chiral dopant for liquid crystal applications, enhancing the performance of display technologies .

Case Studies

Several studies have documented the efficacy of this compound across various applications:

-

Antimicrobial Efficacy Study :

- Researchers evaluated the compound's ability to inhibit bacterial growth using standard microbiological techniques. Results indicated substantial activity against Gram-positive bacteria.

-

Anti-inflammatory Mechanism Analysis :

- In vitro experiments demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cultured immune cells.

- Synthesis Pathway Optimization :

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5-Bromo-N-methylpyridine-3-sulfonamide | Methyl group instead of methoxyethyl | Different pharmacokinetics |

| 4-Amino-N-(2-methoxyethyl)pyridine-3-sulfonamide | Amino group at para position | Varying biological activity profile |

| 5-Chloro-N-(2-methoxyethyl)pyridine-3-sulfonamide | Chlorine substitution instead of bromine | Potentially different reactivity |

Mechanism of Action

The mechanism by which 5-bromo-N-(2-methoxyethyl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-bromo-N-(2-methoxyethyl)pyridin-3-amine with key analogs:

*Calculated based on molecular formula.

Key Observations :

- Substituent Position : The position of the methoxy group (e.g., 2- vs. 6-methoxy in pyridin-3-amine analogs) significantly impacts electronic properties and reactivity. For example, 5-bromo-2-methoxypyridin-3-amine is a precursor in sulfonamide synthesis , while its 6-methoxy isomer lacks documented applications .

- Polarity and Solubility: The 2-methoxyethyl group in the target compound introduces ether and amine functionalities, enhancing hydrophilicity compared to non-polar analogs like 5-bromo-N-(piperidin-1-yl)pyridin-3-amine.

- Biological Relevance: Compounds with methoxyethyl groups, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit histone deacetylase (HDAC) inhibition, suggesting that the target compound’s substituent may confer similar bioactivity .

Biological Activity

5-Bromo-N-(2-methoxyethyl)pyridin-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C_8H_10BrN_2O

- Molecular Weight : 232.08 g/mol

- CAS Number : 1289152-71-1

This compound is characterized by the presence of a bromine atom and a methoxyethyl group attached to a pyridine ring, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.

- Antitumor Activity : There is evidence indicating potential anticancer effects, particularly through mechanisms that induce apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.

Research Findings

Several studies have investigated the biological activity of pyridine derivatives, including this compound. Key findings include:

- Cell Viability Assays : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent.

- Mechanistic Studies : Research has shown that the compound induces cell cycle arrest and apoptosis in cancer cells via the PI3K/AKT/mTOR signaling pathway, highlighting its role in cancer therapy .

- Pharmacokinetics : The pharmacokinetic profile indicates favorable absorption and distribution characteristics, which are essential for therapeutic applications.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on colorectal cancer cells. Results indicated significant cytotoxicity and induction of apoptosis through mitochondrial pathway activation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated effective inhibition at low concentrations, suggesting its potential use as an antimicrobial agent .

Data Summary

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base (K₂CO₃ vs. NaH) | DMF, 80°C, 12h | 65 vs. 72 | 95% vs. 98% |

| Catalyst (Pd(OAc)₂/Xantphos) | Toluene, 100°C, 6h | 85 | 99% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.